REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]#[N:4].NCC(O)CC(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O.CCOCC>[NH2:4][CH2:3][CH:2]([OH:1])[CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3.4.5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C#N)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(CC(C)C)O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
OC(C#N)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product, an orange oil, is used with no other purification (11 g, 87%)
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CCC1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |